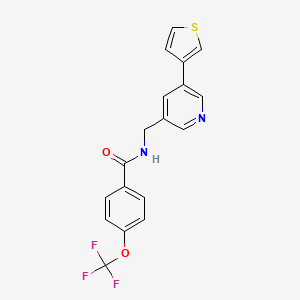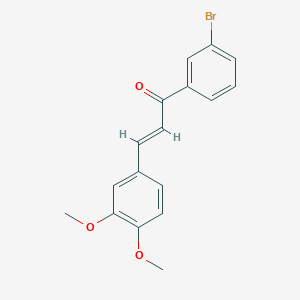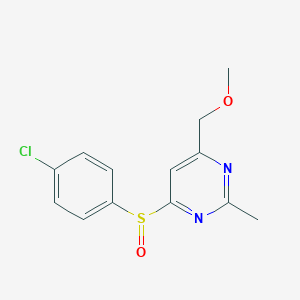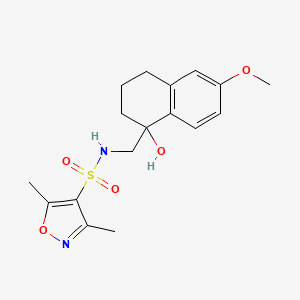
7-benzyl-8-((4-fluorobenzyl)thio)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
7-benzyl-8-((4-fluorobenzyl)thio)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione, also known as LFM-A13, is a small molecule inhibitor that has been found to have various applications in scientific research. This compound has been shown to inhibit the activity of a protein called IRE1α, which plays a key role in the unfolded protein response (UPR) pathway.
Scientific Research Applications
Multitarget Drugs for Neurodegenerative Diseases
8-Benzyl-substituted tetrahydropyrazino[2,1-f]purinediones, designed as tricyclic xanthine derivatives, exhibit potent dual-target-directed adenosine receptor antagonists properties. They are evaluated for their effectiveness in treating neurodegenerative diseases by acting on multiple targets relevant for both symptomatic and disease-modifying treatment. Compounds like 8-(2,4-dichloro-5-fluorobenzyl)-1,3-dimethyl-6,7,8,9-tetrahydropyrazino[2,1-f]purine-2,4(1H,3H)-dione show promising triple-target inhibition, potentially offering advantages over single-target therapeutics (Brunschweiger et al., 2014).
Synthesis Techniques and Protective Group Utilization
The synthesis of 8-substituted 1-benzyl-3-methyl-3,7-dihydro-1H-purine-2,6-diones uses thietanyl protecting groups to address challenges in synthesizing compounds with no substituents in the N7 position. This method allows for the synthesis of 1-benzyl-substituted 3,7-dihydro-1H-purine-2,6-diones with stable thietanyl protecting groups, facilitating nucleophilic substitution by amines of the bromine atom in the position 8 under mild conditions (Khaliullin & Shabalina, 2020).
Ligands for Neurodegenerative Disease Treatment
Novel multi-target directed ligands based on annelated xanthine scaffold with aromatic substituents are being explored for their potential in treating neurodegenerative diseases. These ligands combine A2A adenosine receptor antagonistic activity with blockade of monoamine oxidase B (MAO-B), showing promise as dual-target drugs that may provide symptomatic relief as well as disease-modifying effects, particularly for Parkinson's disease (Załuski et al., 2019).
Development of Analgesic and Anti-inflammatory Agents
Research into 8-aminoalkyl derivatives of purine-2,6-dione has led to the discovery of compounds with significant analgesic and anti-inflammatory effects. Modifications of the arylalkyl/allyl substituent in position 7 of purine-2,6-dione offer new possibilities for designing serotonin receptor ligands with psychotropic activity, presenting a potential for the development of novel treatments for depression and anxiety (Chłoń-Rzepa et al., 2013).
New Derivatives for Chemical Libraries
The synthesis of new 6-purineselenyl and 8-(1,3,4-thiadiazolyl)-7-benzyl-1,3-dimethyl-1H-purine-2,6-(3H,7H)-dione derivatives enriches chemical libraries with compounds that have unique structures elucidated by spectroscopic methods. These compounds are of interest for further pharmacological evaluation, potentially contributing to the discovery of new therapeutic agents (Gobouri, 2020).
properties
IUPAC Name |
7-benzyl-8-[(4-fluorophenyl)methylsulfanyl]-1,3-dimethylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19FN4O2S/c1-24-18-17(19(27)25(2)21(24)28)26(12-14-6-4-3-5-7-14)20(23-18)29-13-15-8-10-16(22)11-9-15/h3-11H,12-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPLRDHOSTLODLG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)SCC3=CC=C(C=C3)F)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19FN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N'-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzohydrazide](/img/structure/B2566216.png)




![2-Chloro-1-[3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-4-methylpiperazin-1-yl]propan-1-one](/img/structure/B2566222.png)
![N'-(3-Chloro-2-methylphenyl)-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]oxamide](/img/structure/B2566224.png)
![7-[2-(4,6-Dimethylpyrimidin-2-yl)sulfanylethyl]-3-methyl-8-piperidin-1-ylpurine-2,6-dione](/img/structure/B2566227.png)


![4-(N,N-diallylsulfamoyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B2566233.png)
![3,9-dimethyl-7-pentyl-5,7,9-trihydro-1H,4H-1,2,4-triazino[4,3-h]purine-6,8-dio ne](/img/structure/B2566235.png)
![N-(2,4-difluorophenyl)-2-(2,4-dioxo-8-oxa-1,3-diazaspiro[4.5]dec-3-yl)acetamide](/img/structure/B2566238.png)
![3-benzyl-5-methyl-4-oxo-2-sulfanylidene-1H,2H,3H,4H-thieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B2566239.png)